Carbon tetrabromide

Catalog No.
S579937
CAS No.
558-13-4
M.F
CBr4
M. Wt
331.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon tetrabromide

CAS Number

558-13-4

Product Name

Carbon tetrabromide

IUPAC Name

tetrabromomethane

Molecular Formula

CBr4

Molecular Weight

331.63 g/mol

InChI

InChI=1S/CBr4/c2-1(3,4)5

InChI Key

HJUGFYREWKUQJT-UHFFFAOYSA-N

SMILES

C(Br)(Br)(Br)Br

solubility

0.02 % (NIOSH, 2016)
7.24e-04 M
Sol in alcohol, ether, chloroform
Soluble in ethanol, chloroform, and ethyl ether.
In water, 0.024 g/100 ml @ 30 °C
Solubility in water: none
0.02%

Synonyms

Carbon Bromide; Methane Tetrabromide; NSC 6179; Tetrabromomethane

Canonical SMILES

C(Br)(Br)(Br)Br

The exact mass of the compound Carbon tetrabromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 % (niosh, 2016)7.24e-04 msol in alcohol, ether, chloroformsoluble in ethanol, chloroform, and ethyl ether.in water, 0.024 g/100 ml @ 30 °csolubility in water: none0.02%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6179. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. It belongs to the ontological category of bromomethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbon tetrabromide (CBr4) is a polyhalogenated organic solid widely procured as a highly efficient brominating agent, a potent chain transfer agent in polymer synthesis, and a premium carbon dopant precursor for semiconductor manufacturing. Unlike its lighter analog carbon tetrachloride (CCl4), which is a highly restricted, volatile liquid, CBr4 is a crystalline solid at room temperature, significantly simplifying handling, precision weighing, and laboratory safety protocols. Its distinct reactivity profile—characterized by weaker carbon-halogen bonds than those in CCl4—enables milder reaction conditions in organic synthesis, such as the neutral conditions of the Appel reaction [1], and higher incorporation efficiencies in vapor deposition processes, making it a critical raw material for advanced pharmaceutical and materials science workflows.

Attempting to substitute carbon tetrabromide with cheaper or more common halogenated analogs routinely leads to severe process degradation. In organic synthesis, replacing the CBr4/PPh3 (Appel) system with phosphorus tribromide (PBr3) introduces acidic byproducts that trigger carbocation rearrangements and ether cleavage in sensitive substrates [1]. In semiconductor manufacturing (MOCVD), substituting CBr4 with CCl4 forces the use of higher precursor flow rates and elevated growth temperatures to achieve equivalent carbon doping, which severely degrades the epitaxial layer morphology through parasitic etching [2]. Furthermore, in radical polymerization, replacing CBr4 with CCl4 requires a massive molar excess of the chain transfer agent due to a >200-fold lower chain transfer constant, leading to unacceptable solvent contamination and poor molecular weight control [3].

Stereospecific Bromination of Acid-Sensitive Alcohols

In the conversion of primary and secondary alcohols to alkyl bromides, the CBr4/PPh3 system (Appel reaction) operates under strictly neutral conditions. This prevents the rearrangement of intermediate carbocations and protects acid-labile functional groups like acetals or silyl ethers. Compared to phosphorus tribromide (PBr3), which inevitably generates acidic byproducts, CBr4 ensures clean SN2 inversion with yields typically exceeding 85% for primary alcohols [1].

Evidence DimensionYield and functional group tolerance
Target Compound Data>85% yield under mild, neutral conditions
Comparator Or BaselinePBr3 (prone to acid-catalyzed rearrangements and cleavage)
Quantified DifferenceElimination of acid-driven side reactions with near-quantitative inversion
ConditionsPrimary/secondary alcohol bromination

Essential for procuring reagents in multi-step API synthesis where protecting group integrity and strict stereochemical control are critical.

Carbon Doping Efficiency in MOCVD/MBE of III-V Semiconductors

For p-type doping of III-V semiconductors (e.g., GaAs, InSb) via metal-organic chemical vapor deposition (MOCVD) or molecular beam epitaxy, CBr4 serves as a highly efficient carbon precursor. Studies demonstrate that CBr4 yields exceptionally high as-grown acceptor concentrations (up to the mid-10^20 cm^-3 range) at lower growth temperatures compared to carbon tetrachloride (CCl4) [1]. The lower bond dissociation energy of C-Br versus C-Cl facilitates efficient carbon incorporation without the severe parasitic etching associated with the massive flow rates required for CCl4.

Evidence DimensionMaximum hole concentration
Target Compound DataUp to mid-10^20 cm^-3 at reduced growth temperatures
Comparator Or BaselineCCl4 (requires higher flow rates, risking layer morphology)
Quantified DifferenceSignificantly higher doping efficiency with sharper profiles
ConditionsEpitaxial growth of InSb/GaAs epilayers

Enables semiconductor manufacturers to achieve sharp p-type doping profiles for tunnel junctions without degrading the structural integrity of the epitaxial layer.

Chain Transfer Efficiency in Radical Polymerization

Carbon tetrabromide is an exceptionally reactive chain transfer agent (CTA) used to control molecular weight in free-radical polymerizations. In the polymerization of styrene at 60 °C, the chain transfer constant (Cx) for CBr4 is approximately 1.8 (18,000 x 10^-4), whereas the constant for carbon tetrachloride (CCl4) is only 0.0084 (84 x 10^-4) [1]. This massive differential means CBr4 can effectively cap polymer chains at dramatically lower molar concentrations than CCl4.

Evidence DimensionChain transfer constant (Cx) in styrene
Target Compound DataCx ≈ 1.8
Comparator Or BaselineCCl4 (Cx ≈ 0.0084)
Quantified Difference>210-fold higher chain transfer reactivity
ConditionsFree-radical polymerization of styrene at 60 °C

Allows polymer chemists to achieve precise molecular weight control with minimal CTA loading, drastically reducing additive costs and downstream purification burdens.

Pharmaceutical Intermediate Synthesis (Appel Reaction)

Ideal for converting complex, acid-sensitive alcohols to bromides with complete stereochemical inversion, avoiding the harsh, yield-destroying conditions of PBr3 or HBr [1].

Semiconductor Manufacturing (MOCVD/MBE)

The precursor of choice for p-type carbon doping of GaAs, AlGaAs, and InSb epilayers, particularly for fabricating high-performance tunnel junctions in tandem solar cells and heterojunction bipolar transistors [2].

Polymer Science (Molecular Weight Control)

Procured as a highly efficient chain transfer agent in free-radical and dispersion polymerizations to synthesize monodisperse, low-molar-mass polymers with tightly controlled architectures [3].

Physical Description

Carbon tetrabromide appears as a colorless crystalline solid. Much more dense than water and insoluble in water. Toxic by ingestion. Vapors are narcotic in high concentration. Used to make other chemicals.
COLOURLESS CRYSTALS.
Colorless to yellow-brown crystals with a slight odor.

Color/Form

Colorless, monoclinic tablets
Colorless crystals
Colorless to yellow-brown crystals.

XLogP3

3.4

Boiling Point

374 °F at 760 mm Hg (NIOSH, 2016)
189.5 °C
190 °C
374°F

Vapor Density

11.4
Relative vapor density (air = 1): 11.4

Density

3.42 (NIOSH, 2016)
2.9608 @ 100 °C/4 °C
Relative density (water = 1): 3.42
3.42

LogP

3.42 (LogP)
log Kow= 3.42

Odor

Slight odor.
Lacrymato

Melting Point

194 °F (NIOSH, 2016)
90.1 °C
90 °C
194°F

UNII

NLH657095L

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (48.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/

Vapor Pressure

40 mm Hg at 205 °F (NIOSH, 2016)
0.27 mmHg
0.72 mm Hg @ 25 °C
Vapor pressure, kPa at 96 °C: 5.33
40 mmHg at 205°F
(205°F): 40 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

558-13-4

Wikipedia

Carbon tetrabromide
Tetrabromomethane

General Manufacturing Information

Methane, tetrabromo-: ACTIVE

Clinical Laboratory Methods

GC CAN BE USED TO DETERMINE BROMIDE CONCENTRATIONS IN THE BLOOD. /BROMIDE/

Dates

Last modified: 08-15-2023

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